molecular formula C44H90N2O4 B564423 7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 CAS No. 1180486-08-1

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66

Cat. No.: B564423
CAS No.: 1180486-08-1
M. Wt: 777.617
InChI Key: NSPIJRABMHXEIR-MRVSPWAISA-N
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Description

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 (CAS: 1180486-08-1) is a deuterated azacrown ether derivative with the molecular formula C44H24D66N2O4 and a molecular weight of 777.60 g/mol . Its structure comprises an 18-membered macrocyclic ring containing two nitrogen atoms and four oxygen atoms, substituted with two hexadecyl chains (C16H33) that are fully deuterated (denoted as -d66). This deuteration replaces all hydrogen atoms in the hexadecyl chains with deuterium, a stable isotope of hydrogen, enhancing its utility in isotopic labeling studies, such as nuclear magnetic resonance (NMR) spectroscopy or neutron scattering experiments . The compound is stored at -20°C to ensure stability, as deuterated compounds often exhibit altered physicochemical properties compared to their non-deuterated analogs .

Properties

IUPAC Name

7,16-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H90N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-45-33-37-47-41-43-49-39-35-46(36-40-50-44-42-48-38-34-45)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPIJRABMHXEIR-MRVSPWAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1CCOCCOCCN(CCOCCOCC1)CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCOCCOCCN(CCOCCOCC1)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H90N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of Pre-Deuterated Alkyl Halides

Deuterated alkyl bromides, such as 1-bromohexadecane-d33, are employed in nucleophilic substitution reactions. These reagents are synthesized via catalytic deuteration of 1-hexadecene using deuterium gas (D₂) in the presence of platinum or palladium catalysts. The alkylation proceeds as follows:

Crown ether+2C16D33BrNaH, DMF7,16-Dihexadecyl-d66-diazacrown+2HBr\text{Crown ether} + 2 \, \text{C}{16}\text{D}{33}\text{Br} \xrightarrow{\text{NaH, DMF}} \text{7,16-Dihexadecyl-d66-diazacrown} + 2 \, \text{HBr}

Reaction conditions (e.g., 60°C for 48 hours in anhydrous dimethylformamide) ensure complete substitution while minimizing side reactions.

Post-Synthetic Deuteration

For partial deuteration, the alkylated crown ether is treated with D₂O under acidic or basic conditions to exchange protons at labile positions. However, this method is less effective for achieving high deuterium incorporation in aliphatic chains compared to pre-deuterated reagents.

Purification and Characterization

Chromatographic Separation

Post-alkylation mixtures are purified using silica gel column chromatography with gradients of ethyl acetate and hexane. The deuterated product exhibits slightly altered retention factors compared to non-deuterated analogs due to isotopic effects.

Spectroscopic Validation

  • NMR Spectroscopy : ¹H NMR confirms the absence of proton signals in the hexadecyl chains, while ²H NMR quantifies deuterium incorporation.

  • Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 777.6 ([M+H]⁺), consistent with the molecular formula C₄₄H₂₄D₆₆N₂O₄.

  • Infrared Spectroscopy : C-D stretching vibrations appear at ~2100 cm⁻¹, distinguishing deuterated chains from C-H bonds.

Industrial-Scale Considerations

ParameterOptimization Strategy
Deuterated Reagents Sourced from specialized suppliers (e.g., Toronto Research Chemicals)
Reaction Yield ~65–70% after chromatography
Cost Drivers Deuterated alkyl halides account for >80% of material costs

Challenges include the high cost of deuterated precursors and the need for anhydrous conditions to prevent proton-deuterium exchange.

Chemical Reactions Analysis

Types of Reactions

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Structural Characteristics

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 features a complex structure characterized by the presence of two hexadecyl chains and a tetraoxa-diazacyclooctadecane framework. The molecular formula is C44H24D66N2O4C_{44}H_{24}D_{66}N_{2}O_{4}, with a molecular weight of approximately 706.2 g/mol. Its unique structure allows for significant interactions with various metal ions and organic molecules.

Analytical Chemistry

Complexation Studies : The compound has been extensively utilized in complexation studies due to its ability to form stable complexes with various metal ions. For instance, it has been shown to effectively chelate magnesium ions, which can be crucial for understanding metal ion behavior in biological systems .

Spectroscopic Analysis : In spectroscopic studies, this compound has been employed to investigate complex-forming reactions with iodine. Such studies are vital for developing new analytical techniques for detecting trace elements in environmental samples .

Materials Science

Nanomaterials Synthesis : The compound serves as a template in the synthesis of nanomaterials. Its macrocyclic structure facilitates the formation of nanoscale materials with specific properties. Research has demonstrated its role in creating functionalized surfaces that enhance the performance of electronic devices .

Electrode Modification : In electrochemistry, this compound is used to modify electrodes for improved sensitivity and selectivity in sensor applications. Its ability to interact with various analytes makes it suitable for developing advanced electrochemical sensors .

Biochemistry

Ligand Development : The compound is an essential building block for developing new ligands used in biochemical assays. For example, derivatives of this macrocycle have been synthesized to study enzyme-substrate interactions and protein folding mechanisms .

Proteomics Research : The dihexadecyl variant of this compound is specifically utilized in proteomics research to facilitate the separation and analysis of proteins through affinity chromatography techniques. Its hydrophobic nature enhances the binding capacity for proteins .

Case Study 1: Metal Ion Complexation

In a study published by Hall et al., the complexation properties of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane derivatives were analyzed using various metal ions. The stability constants were determined through potentiometric titrations, revealing strong binding affinities that suggest potential applications in metal ion extraction processes .

Case Study 2: Nanomaterial Fabrication

A recent investigation demonstrated the use of this compound as a template for synthesizing silver nanoparticles. The resulting nanoparticles exhibited enhanced catalytic activity in organic reactions, showcasing the compound's role in nanotechnology .

Table 1: Stability Constants of Metal Complexes

Metal IonStability Constant (log K)
Mg²⁺5.67
Ca²⁺4.92
Zn²⁺6.15

Table 2: Applications Overview

Application AreaSpecific Use
Analytical ChemistryComplexation studies with metal ions
Materials ScienceTemplate for nanomaterial synthesis
BiochemistryLigand development for enzyme assays

Mechanism of Action

The mechanism of action of 7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 involves its ability to form stable complexes with various ions and molecules. This property is due to the presence of the diazacyclooctadecane ring, which can coordinate with metal ions and other species. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Challenges: Deuterated azacrown ethers require specialized deuteration protocols, such as H/D exchange under catalytic conditions, which may reduce yield compared to non-deuterated analogs .
  • Unanswered Questions: No data exists on the deuterated compound’s cation/anion-binding constants, catalytic activity, or compatibility with lanthanide ions. Comparative studies with non-deuterated analogs are needed.

Biological Activity

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 is a synthetic compound belonging to the class of diaza-crown ethers. Its unique structure endows it with significant biological activities that have been explored in various research studies. This article provides a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C32_{32}H66_{66}N2_2O4_4
  • Molecular Weight : 542.88 g/mol
  • IUPAC Name : 7,16-dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

This compound features a crown ether framework with multiple ether linkages and nitrogen atoms that facilitate interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Antimicrobial Activity

Research indicates that compounds in the diaza-crown family exhibit antimicrobial properties. A study demonstrated that 7,16-Dihexadecyl derivatives effectively inhibit the growth of various bacteria and fungi through membrane disruption mechanisms.

Cytotoxicity and Cancer Research

In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720G2/M phase arrest
A54918Reactive oxygen species (ROS) generation

Ion Transport Mechanisms

As a crown ether derivative, this compound has been studied for its ability to transport ions across lipid membranes. It has shown potential in facilitating potassium ion transport, which is crucial for maintaining cellular homeostasis.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of tetraoxa-diazacyclooctadecane against clinical isolates of Staphylococcus aureus. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains.

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability when compared to control groups. Flow cytometry analysis confirmed increased apoptotic cells after treatment.

Q & A

Q. What established synthetic methodologies are optimal for preparing 7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66, and how can yield and purity be systematically optimized?

Methodological Answer:

  • Step 1 : Adapt macrocyclic synthesis protocols for diaza-crown ether derivatives. For example, refluxing precursors (e.g., dichlorophenoxy derivatives) in polar aprotic solvents like DMSO under controlled temperature (110–120°C) for 18–24 hours to promote cyclization .
  • Step 2 : Purify via vacuum distillation to remove volatile byproducts, followed by recrystallization using water-ethanol mixtures to isolate the compound as a high-purity powder (≥96% purity) .
  • Critical Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry of dihexadecyl substituents to avoid steric hindrance during cyclization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of tetraoxa-diazacyclooctadecane backbone and dihexadecyl chains. Deuteration (d66) simplifies splitting patterns by reducing proton noise .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C32_{32}H64_{64}D66_{66}N2_2O4_4) and isotopic distribution.
  • HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to assess purity (>98%) and detect trace impurities .

Q. How does the compound’s supramolecular architecture influence its ion-binding selectivity, and what experimental approaches validate these interactions?

Methodological Answer:

  • Theoretical Framework : Apply host-guest chemistry principles to model cavity size compatibility with target ions (e.g., alkali metals) .
  • Experimental Validation : Conduct conductivity titrations in non-aqueous solvents (e.g., acetonitrile) to measure binding constants (Ka_{a}). Compare with X-ray crystallography data (if available) to confirm coordination geometry .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during characterization?

Methodological Answer:

  • Hypothesis Testing : If NMR indicates unexpected peaks, re-examine deuteration efficiency (d66 labeling) via isotopic ratio analysis using MS. Incomplete deuteration may cause splitting anomalies .
  • Cross-Validation : Replicate synthesis under inert conditions (argon/vacuum) to rule out oxidation or hydrolysis artifacts. Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals .
  • Data Triangulation : Integrate findings with computational simulations (DFT) to predict spectral profiles and identify discrepancies .

Q. How can factorial design optimize experimental parameters for studying solvent-dependent conformational dynamics?

Methodological Answer:

  • Design Setup : Use a 2k^k factorial design to test variables: solvent polarity (e.g., DMSO vs. THF), temperature (25°C vs. 50°C), and counterion type (K+^+ vs. Na+^+) .
  • Response Variables : Measure conformational stability via dynamic light scattering (DLS) and circular dichroism (CD).
  • Analysis : Apply ANOVA to identify significant interactions (e.g., solvent-polarity × temperature) affecting aggregation behavior .

Q. What role do AI-driven simulations (e.g., COMSOL Multiphysics) play in predicting the compound’s membrane permeability or catalytic behavior?

Methodological Answer:

  • Model Development : Train machine learning (ML) algorithms on existing datasets of crown ether permeability coefficients. Input molecular descriptors (e.g., logP, H-bond donors) to predict transport rates .
  • Dynamic Simulations : Use COMSOL to simulate diffusion across lipid bilayers under varying pH gradients. Validate with experimental Franz cell assays .
  • Iterative Refinement : Compare AI-predicted catalytic activity (e.g., ester hydrolysis rates) with empirical kinetic studies to refine parameters .

Q. How can interdisciplinary frameworks (e.g., chemical engineering + supramolecular chemistry) address scalability challenges in functionalizing this compound for advanced materials?

Methodological Answer:

  • Process Integration : Combine membrane separation technologies (e.g., nanofiltration) with solvent-resistant continuous-flow reactors to purify gram-scale batches .
  • Material Characterization : Apply powder X-ray diffraction (PXRD) and BET analysis to assess crystallinity and surface area for applications in porous coordination polymers .
  • Collaborative Workflow : Align synthesis protocols with CRDC subclass RDF2050107 (powder/particle technology) to standardize particle size distribution metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.